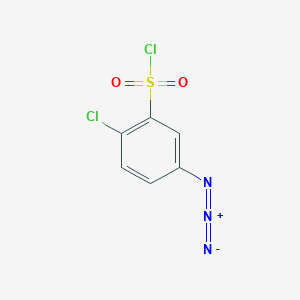

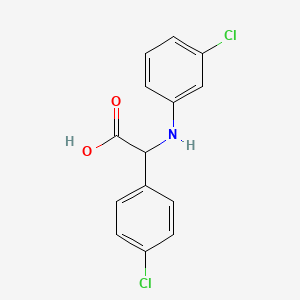

5-Azido-2-chlorobenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-Azido-2-chlorobenzenesulfonyl chloride" is a chemical that appears to be related to various sulfonamide derivatives and azide-containing compounds. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar molecules, particularly those containing azide and chlorosulfonyl groups. For instance, the reactions of 5-chloro-2-thiophenesulfonyl chloride with different nucleophiles result in a variety of sulfonamides and sulfonyl azides . Additionally, the synthesis of azido-deoxy-xylofuranosyl derivatives of pyrimidines indicates the versatility of azide functional groups in chemical synthesis .

Synthesis Analysis

The synthesis of related compounds involves the reaction of sulfonyl chlorides with nucleophiles such as ammonia, hydrazine, and sodium azide to form sulfonamides and sulfonyl azides . In the context of azido sugars, the chemical synthesis of azido-deoxy-xylofuranosyl derivatives from sugar precursors and uracil bases has been reported . These methods could potentially be applied to the synthesis of this compound by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be inferred to contain reactive functional groups such as azides and sulfonyl chlorides. These groups are known for their ability to participate in various chemical reactions, including substitution and coupling reactions . The presence of these functional groups would likely confer reactivity towards a range of nucleophiles.

Chemical Reactions Analysis

Chemical reactions involving azide and chlorosulfonyl groups are diverse. For example, sulfonyl chlorides can react with amines to form sulfonamides . Azides are versatile intermediates that can be transformed into a variety of functional groups, including amines, through reduction or can participate in cycloaddition reactions to form heterocycles . The presence of a chlorosulfonyl group could also allow for further halogenation reactions, although attempts to chlorinate similar compounds have failed .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be speculated based on related compounds. Sulfonyl chlorides are typically reactive solids or viscous liquids that are sensitive to moisture . Azides are generally explosive when isolated and require careful handling . The presence of chloride might also influence the compound's solubility in various solvents and its reactivity in the presence of other ions, as seen in the degradation of azo dyes in chloride-rich environments .

Relevant Case Studies

One relevant case study involves the degradation of azo dyes in the presence of chloride ions, where chlorinated aromatic compounds were formed . This suggests that in an environmental context, compounds like this compound could potentially undergo transformation to form chlorinated byproducts. Another case study is the synthesis of nucleoside analogs using azido sugars, demonstrating the utility of azide functional groups in the preparation of biologically relevant molecules .

Scientific Research Applications

Synthesis and Characterization

5-Azido-2-chlorobenzenesulfonyl chloride serves as an essential intermediate in the synthesis of various compounds. It's pivotal in the preparation of photoaffinity probes for mammalian and insect nicotinic acetylcholine receptors, as demonstrated by Kagabu et al. (2000). The azido substituent in these compounds significantly enhances the affinity for rat brain and recombinant alpha4beta2 nicotinic acetylcholine receptors while maintaining high potency on insect nicotinic acetylcholine receptors (Kagabu et al., 2000).

Polymer Chemistry and Materials Science

In polymer chemistry, the azido group in this compound is crucial for producing end-functionalized polymers through 'click' reactions, as studied by Narumi et al. (2008). They demonstrated the synthesis of poly(N-isopropylacrylamide) with azido end-groups, which could be modified further to adjust the thermoresponsivity of the polymer (Narumi et al., 2008).

Organic Synthesis and Catalysis

This compound is involved in advanced organic synthesis methods. Kitamura et al. (2011, 2017) explored its use in diazo-transfer reactions and found that azidoimidazolinium salts, derived from it, serve as safe and efficient reagents for diazo-transfer to various organic compounds. These findings open pathways for the synthesis of a wide range of organic molecules with significant potential for medicinal chemistry and materials science (Kitamura et al., 2011), (Kitamura, 2017).

Mechanistic Studies in Chemistry

Cantillo et al. (2011) used 5-azido analogs to understand the mechanism of azide-nitrile cycloaddition reactions. They introduced a novel organocatalyst for forming tetrazoles via azide-nitrile coupling, enhancing our understanding of the reactivity and potential applications of azido compounds in synthetic chemistry (Cantillo et al., 2011).

Analytical and Biochemical Applications

The azido group's spectral properties are leveraged in analytical chemistry for probing molecular environments, as shown by Gai et al. (2010). They investigated the utility of azido nucleosides as IR and NMR spectroscopic probes, illustrating the azido group's sensitivity to its environment and potential applications in studying biomolecular structures (Gai et al., 2010).

Safety and Hazards

The safety data sheet for 2-Chlorobenzenesulfonyl chloride, a related compound, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Azide-modified compounds, such as 5-Azido-2-chlorobenzenesulfonyl chloride, have a wide range of applications in organic synthesis . They are used to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . As the discovery of pharmacological targets increases, the demand for synthetic analogs of nucleic acid monomers and oligomers will be emphasized . Therefore, the future directions of this compound and related compounds are likely to involve further exploration of their synthetic and therapeutic relevance .

Mechanism of Action

Target of Action

Azido compounds are generally known for their high reactivity and are often used in click chemistry .

Mode of Action

Azides are known to be highly reactive and can participate in various chemical reactions, such as the huisgen cycloaddition . Chlorosulfonyl compounds, on the other hand, are typically electrophilic and can undergo substitution reactions .

Biochemical Pathways

Azido compounds are often used as precursors in the synthesis of various biochemical compounds .

Result of Action

Azido compounds are often used in the synthesis of various biochemical compounds, suggesting that they may have diverse effects depending on the specific context .

Action Environment

The reactivity of azido compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .

properties

IUPAC Name |

5-azido-2-chlorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3O2S/c7-5-2-1-4(10-11-9)3-6(5)14(8,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPQWHOGPNZMPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)

![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)

![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)

![2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2508514.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)

![5-Azaspiro[3.5]nonan-7-ol](/img/structure/B2508527.png)